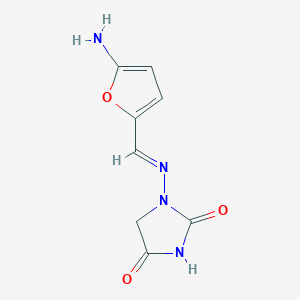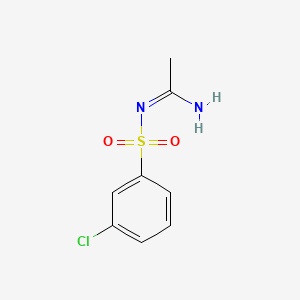![molecular formula C39H48FN5O6S B1242110 N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide](/img/structure/B1242110.png)
N-[3-[1-[[2'-[[(Isopentyloxycarbonyl)amino]sulfonyl]-3-fluoro-1,1'-biphenyl-4-yl]methyl]-4-ethyl-2-propyl-1H-imidazol-5-yl]-3-oxopropyl]-N-(3-pyridyl)butyramide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
XR-510 is a small molecule drug that acts as an angiotensin II receptor type 1 antagonist. It was initially developed by Xenova Ltd. and later by DuPont Pharmaceuticals Co. This compound has been studied for its potential therapeutic applications in cardiovascular diseases, particularly hypertension .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of XR-510 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:
Formation of the core structure: This involves the reaction of specific starting materials under controlled conditions to form the core structure of XR-510.
Functional group modifications: Various functional groups are introduced or modified through reactions such as alkylation, acylation, and reduction.
Purification: The final product is purified using techniques like recrystallization, chromatography, and distillation to ensure high purity and yield.
Industrial Production Methods
In industrial settings, the production of XR-510 is scaled up using optimized reaction conditions to maximize yield and minimize costs. This involves:
Batch processing: Large quantities of reactants are processed in batches, with careful monitoring of reaction parameters.
Continuous flow processing: This method allows for continuous production, improving efficiency and consistency.
Quality control: Rigorous quality control measures are implemented to ensure the final product meets the required specifications.
化学反応の分析
Types of Reactions
XR-510 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, including acidic, basic, and neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of ketones, aldehydes, or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of new functionalized derivatives of XR-510.
科学的研究の応用
Chemistry: Used as a model compound to study receptor-ligand interactions and the development of new synthetic methodologies.
Biology: Investigated for its effects on cellular signaling pathways and receptor binding.
Medicine: Explored for its therapeutic potential in treating cardiovascular diseases, particularly hypertension.
作用機序
XR-510 exerts its effects by antagonizing the angiotensin II receptor type 1. This receptor is involved in regulating blood pressure and fluid balance. By blocking this receptor, XR-510 prevents the binding of angiotensin II, leading to vasodilation and reduced blood pressure. The molecular targets and pathways involved include:
Angiotensin II receptor type 1: The primary target of XR-510.
Signal transduction pathways: Inhibition of downstream signaling pathways that mediate vasoconstriction and fluid retention.
類似化合物との比較
Similar Compounds
Losartan: Another angiotensin II receptor antagonist used to treat hypertension.
Valsartan: Similar to losartan, used for managing high blood pressure and heart failure.
Candesartan: Another angiotensin II receptor blocker with similar therapeutic applications.
Uniqueness of XR-510
XR-510 is unique due to its balanced affinity for both angiotensin II receptor type 1 and type 2 subtypes. This dual affinity may offer advantages in certain therapeutic contexts, providing a broader spectrum of activity compared to other angiotensin II receptor antagonists .
特性
分子式 |
C39H48FN5O6S |
|---|---|
分子量 |
733.9 g/mol |
IUPAC名 |
3-methylbutyl N-[2-[4-[[5-[3-[butanoyl(pyridin-3-yl)amino]propanoyl]-4-ethyl-2-propylimidazol-1-yl]methyl]-3-fluorophenyl]phenyl]sulfonylcarbamate |
InChI |
InChI=1S/C39H48FN5O6S/c1-6-12-36-42-33(8-3)38(34(46)19-22-44(37(47)13-7-2)30-14-11-21-41-25-30)45(36)26-29-18-17-28(24-32(29)40)31-15-9-10-16-35(31)52(49,50)43-39(48)51-23-20-27(4)5/h9-11,14-18,21,24-25,27H,6-8,12-13,19-20,22-23,26H2,1-5H3,(H,43,48) |
InChIキー |
QBFKQSDMKSSMRE-UHFFFAOYSA-N |
正規SMILES |
CCCC1=NC(=C(N1CC2=C(C=C(C=C2)C3=CC=CC=C3S(=O)(=O)NC(=O)OCCC(C)C)F)C(=O)CCN(C4=CN=CC=C4)C(=O)CCC)CC |
同義語 |
1-((2'-(((isopentoxycarbonyl)amino)sulfonyl)-3-fluoro(1,1'-biphenyl)-4-yl)methyl)-5-(3-(N-pyridin-3-ylbutanamido)propanoyl)-4-ethyl-2-propyl-1H-imidazole XR 510 XR-510 XR510 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


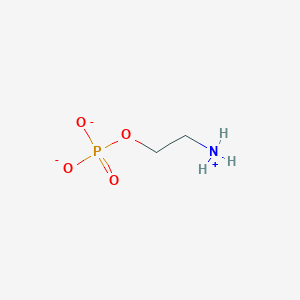
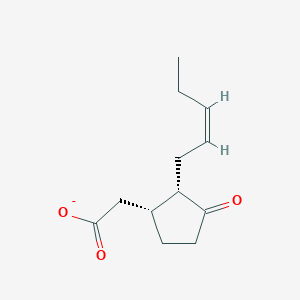
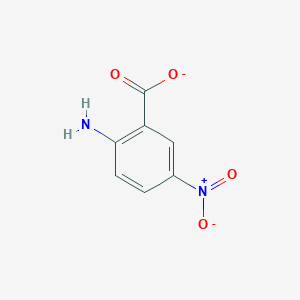
![N-[4-(indol-3-yl)butanoyl]-L-cysteine](/img/structure/B1242032.png)
![(3R,5S,8R,9R,10S,13S,14S,17S)-17-acetyl-3-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-11-one](/img/structure/B1242033.png)
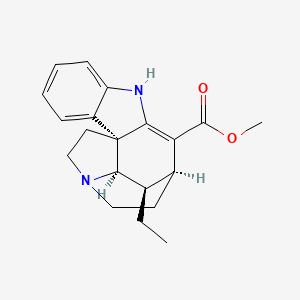

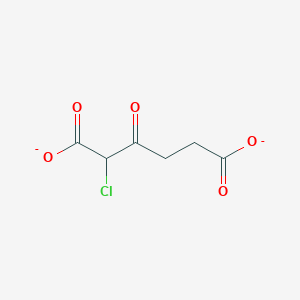
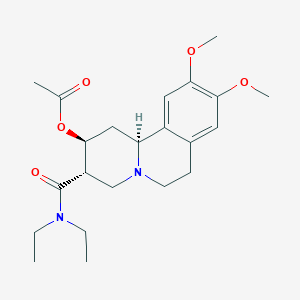
![2-[(E)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[1-[[3-[(5-hydroxy-4-oxo-1H-pyridine-2-carbonyl)amino]-2-oxoimidazolidin-1-yl]sulfonylcarbamoyl]-2-oxoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxy-2-methylpropanoic acid](/img/structure/B1242048.png)

